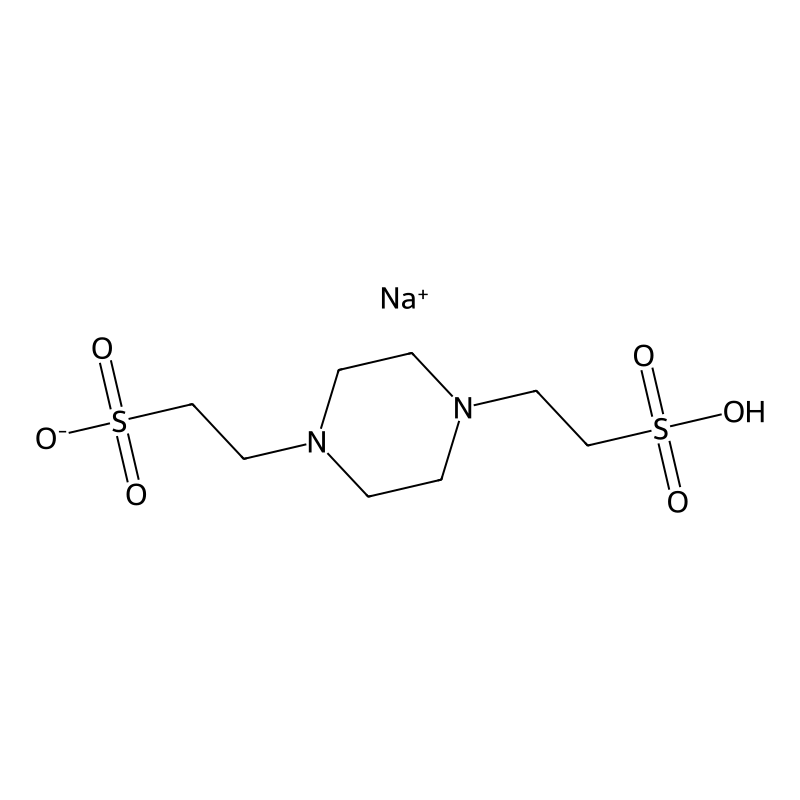1,4-Piperazinediethanesulfonic acid, monosodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Buffering Capacity
PIPES is a Good's buffer, meaning it possesses an effective buffering capacity within a specific pH range. Its pKa value is approximately 6.8, making it most effective for maintaining a consistent pH environment between pH 6.0 and 7.5 []. This pKa range is particularly valuable for studies involving biological systems, as many cellular processes and enzymes function optimally within this pH range [].
Advantages of PIPES
Compared to other commonly used buffers, PIPES offers several advantages for scientific research:
- High Buffer Capacity: PIPES exhibits a strong buffering capacity within its designated pH range, effectively resisting changes in pH upon addition of acids or bases [].
- Minimal Interaction with Biomolecules: PIPES is known for minimal interaction with biomolecules like proteins and nucleic acids, minimizing potential interference with experiments.
- Low Toxicity: PIPES is generally considered non-toxic and compatible with cell culture studies [].
- Water Solubility: PIPES is readily soluble in water, facilitating its use in various aqueous solutions employed in research [].
Applications in Scientific Research
PIPES finds application in a diverse range of scientific research areas, including:
- Cell Culture: PIPES is commonly used to maintain the optimal pH environment for cell growth and proliferation in cell culture experiments [].
- Enzyme Assays: PIPES can be used to buffer solutions for enzyme assays, ensuring consistent reaction conditions and accurate enzyme activity measurements [].
- Protein Purification: PIPES can be employed during protein purification protocols to maintain the stability and structure of the target proteins [].
- Molecular Biology Techniques: PIPES finds use in various molecular biology techniques, such as restriction enzyme digestions and DNA electrophoresis, to maintain optimal pH for these reactions [].
1,4-Piperazinediethanesulfonic acid, monosodium salt, often referred to as PIPES, is a zwitterionic buffer commonly utilized in biological and biochemical research. Its chemical formula is C₈H₁₇N₂NaO₆S₂, with a molecular weight of approximately 324.34 g/mol . This compound is characterized by its ability to maintain a stable pH in biological systems, particularly within the pH range of 6.1 to 7.5, making it an essential tool in various laboratory applications .
PIPES monosodium functions as a buffer by acting as a weak acid and its conjugate base. In biological systems, it helps maintain a constant pH within a desired range, which is crucial for many cellular processes. The zwitterionic nature of PIPES allows it to function effectively at physiological pH (~7.4) [].
PIPES functions primarily as a buffering agent, which means it can resist changes in pH when acids or bases are added to a solution. The buffering action of PIPES is attributed to its zwitterionic nature, allowing it to donate and accept protons depending on the surrounding pH. The chemical structure includes two sulfonic acid groups that play a crucial role in this buffering capacity .
PIPES is known for its low toxicity and compatibility with biological systems, making it suitable for use in cell culture and other biological assays. It does not interfere with enzymatic reactions or cellular processes at the concentrations typically used in laboratory settings. Furthermore, studies have shown that PIPES can stabilize proteins and nucleic acids during experimental procedures, enhancing the reliability of results obtained from various assays .
The synthesis of 1,4-piperazinediethanesulfonic acid, monosodium salt typically involves the following steps:
- Formation of the Base Compound: The synthesis begins with the reaction of piperazine with ethylene sulfonic acid to produce 1,4-piperazinediethanesulfonic acid.
- Neutralization: The resulting acid is then neutralized with sodium hydroxide to form the monosodium salt.
- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for laboratory use .
1,4-Piperazinediethanesulfonic acid, monosodium salt has several applications in scientific research:
- Biochemical Assays: It is extensively used in enzyme assays and protein purification processes.
- Cell Culture: PIPES serves as a buffering agent in cell culture media.
- Molecular Biology: It aids in maintaining optimal pH conditions during DNA and RNA manipulations .
- Electrophoresis: Used as a running buffer in various electrophoresis techniques.
Research has indicated that PIPES interacts favorably with various biomolecules without causing denaturation or degradation. Its unique buffering capacity allows for the stabilization of proteins and nucleic acids under varying experimental conditions. Additionally, studies have shown that PIPES can help maintain the activity of enzymes by providing an optimal pH environment during reactions .
Several compounds share similar buffering properties with 1,4-piperazinediethanesulfonic acid, monosodium salt. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | pH Range | Unique Features |
|---|---|---|---|
| 2-(N-morpholino)ethanesulfonic acid | C₇H₁₅N₃O₆S | 6.5 - 7.5 | Higher solubility in water; used extensively in biochemistry. |
| N-(2-hydroxyethyl)piperazine-N'-sulfonic acid | C₇H₁₅N₃O₈S | 6.8 - 7.8 | Provides additional hydroxyl groups enhancing solubility. |
| Tris(hydroxymethyl)aminomethane | C₄H₁₁N₃O₃ | 7.0 - 9.0 | Higher pH range; commonly used for protein studies but can interfere with some assays due to its amine groups. |
The unique aspect of 1,4-piperazinediethanesulfonic acid lies in its specific pH stability and low interference with biological systems compared to other buffers like Tris or morpholine derivatives .
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








